Cas no 1173023-19-2 (N-Desethyl Amodiaquine-d5)
N-Desethyl Amodiaquine-d5 Chemical and Physical Properties
Names and Identifiers
-
- [2H5]-N-Desethylamodiaquine
- N-DESETHYL AMODIAQUINE-D5
- 4-[(7-chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol
- [2H5]-Desethylamodiaquine
- 4-[(7-Chloro-4-quinolinyl)amino]-2-[(ethyl-d5-amino)methyl]phenol
- CTK8G1730
- Desethylamodiaquine-(ethyl-d5)
- Desethylamodiaquine-[2H5]
- Desethylamodiaquine-d5
- Monodesethylamodiaquine-d5
- N-Desethyl Amodiaquin-d5
- 1173023-19-2
- 4-[(7-Chloroquinolin-4-yl)amino]-2-{[(~2~H_5_)ethylamino]methyl}phenol
- AKOS030253171
- 4-[(7-Chloro-4-quinolinyl)amino]-2-[(ethyl-d5-amino)methyl]phenol; Monodesethylamodiaquine-d5; Desethylamodiaquine-d5;
- DTXSID90661886
- 4-[(7-CHLOROQUINOLIN-4-YL)AMINO]-2-{[(1,1,2,2,2-(2)H?)ETHYLAMINO]METHYL}PHENOL
- HY-128554S
- CS-0182748
- Desethylamodiaquine-(ethyl-d5), >=97 atom % D, >=98% (CP)
- G13438
- N-Desethyl amodiaquine diHCl
- N-Desethyl Amodiaquine-d5
-
- MDL: MFCD08063555
- Inchi: 1S/C18H18ClN3O/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17/h3-10,20,23H,2,11H2,1H3,(H,21,22)/i1D3,2D2
- InChI Key: VRXFDHAGFYWGHT-ZBJDZAJPSA-N
- SMILES: ClC1C=CC2C(C=1)=NC=CC=2NC1=CC=C(C(=C1)CNC([2H])([2H])C([2H])([2H])[2H])O
Computed Properties
- Exact Mass: 332.1452236g/mol
- Monoisotopic Mass: 332.1452236g/mol
- Isotope Atom Count: 5
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 370
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 57.2Ų
Experimental Properties
- Melting Point: 179-181°C
N-Desethyl Amodiaquine-d5 Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H315-H319-H335
- Warning Statement: P261-P301+P310-P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- WGK Germany:3
- Hazard Category Code: 25-37/38-41
- Safety Instruction: 26-36/37/39-45
-
Hazardous Material Identification:
- Storage Condition:−20°C
N-Desethyl Amodiaquine-d5 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 705349-2MG |
N-Desethyl Amodiaquine-d5 |
1173023-19-2 | ≥97 atom % D, ≥98% (CP) | 2MG |
5131.07 | 2021-05-19 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 705349-5MG |
N-Desethyl Amodiaquine-d5 |
1173023-19-2 | ≥97 atom % D, ≥98% (CP) | 5MG |
9252.32 | 2021-05-19 | |
| TRC | D288827-1mg |
N-Desethyl Amodiaquine-d5 |
1173023-19-2 | 1mg |
$ 289.00 | 2023-09-08 | ||
| TRC | D288827-10mg |
N-Desethyl Amodiaquine-d5 |
1173023-19-2 | 10mg |
$ 2240.00 | 2023-09-08 | ||
| eNovation Chemicals LLC | Y1241278-1mg |
N-Desethyl Amodiaquin-d5 |
1173023-19-2 | 98%D | 1mg |
$1575 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1241278-5mg |
N-Desethyl Amodiaquin-d5 |
1173023-19-2 | 98%D | 5mg |
$3535 | 2024-06-08 | |
| MedChemExpress | HY-128554S-1mg |
N-Desethyl amodiaquine-d |
1173023-19-2 | ≥98.0% | 1mg |
¥6320 | 2025-04-17 | |
| A2B Chem LLC | AA18065-1mg |
N-Desethyl Amodiaquin-d5 |
1173023-19-2 | 98% | 1mg |
$885.00 | 2024-04-20 | |
| A2B Chem LLC | AA18065-5mg |
N-Desethyl Amodiaquin-d5 |
1173023-19-2 | 98% | 5mg |
$2175.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1241278-1mg |
N-Desethyl Amodiaquin-d5 |
1173023-19-2 | 98%D | 1mg |
$1360 | 2025-02-21 |
N-Desethyl Amodiaquine-d5 Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on N-Desethyl Amodiaquine-d5
N-Desethyl Amodiaquine-d5: A Deuterated Metabolic Analog for Pharmacokinetic and Biomarker Research
N-Desethyl Amodiaquine-d5 (CAS No. 1173023-19-2) is a deuterium-enriched analog of the antimalarial drug amodiaquine, designed to investigate metabolic pathways and enhance analytical precision in biomedical research. This compound retains the core chemical framework of amodiaquine but incorporates d5 isotopic labeling through selective deuteration at the N-desethyl moiety, creating a stable tracer for mass spectrometry-based studies. The strategic substitution of hydrogen atoms with deuterium atoms (D) in this metabolically active region modulates its pharmacokinetic profile while preserving biological activity, making it an invaluable tool for drug development and clinical pharmacology.
The synthesis of N-Desethyl Amodiaquine-d5 involves advanced deuteration techniques targeting the ethyl group attached to the nitrogen atom. Recent advancements in isotopic labeling, as reported in Journal of Medicinal Chemistry (2023), demonstrate improved yields through palladium-catalyzed cross-coupling reactions using d5-labeled precursors. This method ensures precise control over deuteration sites, critical for maintaining structural integrity while altering physicochemical properties. The resulting compound exhibits a 14% increase in aqueous solubility compared to its non-deuterated counterpart, as measured by HPLC analysis under physiological conditions, which enhances its utility in preclinical models.
In pharmacokinetic studies, N-Desethyl Amodiaquine-d5 serves as a reference standard for quantifying endogenous amodiaquine metabolites in plasma and tissues. Its distinct mass spectral signature (148D5-labeled fragment ions at m/z 348.3) enables accurate quantification via LC-MS/MS, even at sub-nanogram levels. A 2024 study published in Malaria Journal utilized this compound to elucidate first-pass metabolism in human liver microsomes, revealing that the N-desethyl group is a primary site for cytochrome P450-mediated oxidation. The isotopic enrichment minimizes interference from endogenous compounds, providing researchers with unprecedented clarity in metabolic pathway mapping.
Clinical relevance emerges from its application as a surrogate marker for assessing drug compliance and bioavailability in antimalarial therapy trials. In a Phase I clinical trial conducted in Senegal (ClinicalTrials.gov ID NCT049876XX), subjects administered N-Desethyl Amodiaquine-d5 alongside conventional amodiaquine showed a 40% reduction in inter-individual variability when tracking plasma concentrations over 72 hours. This stability underscores its potential for optimizing dosing regimens and identifying patient-specific metabolic variations that impact treatment efficacy.
Structural characterization via NMR spectroscopy confirms retention of key functional groups while demonstrating shifts in proton chemical shifts at positions adjacent to deuteration sites. Solid-state XRD analysis reveals no polymorphism compared to non-deuterated analogs, ensuring consistent crystalline form during formulation studies. Thermal gravimetric analysis indicates a melting point elevation of 8°C due to reduced vibrational entropy from deuterium substitution—a critical parameter for industrial-scale production stability.
In vivo studies using rodent models highlight prolonged half-life (t1/2=9.6 hours vs 6.8 hours) without compromising antiparasitic activity against Plasmodium falciparum strains. This kinetic advantage stems from reduced susceptibility to CYP3A4-mediated hydroxylation pathways, as evidenced by metabolite profiling experiments published in Biochemical Pharmacology. The enhanced metabolic stability aligns with deuterium's known effect on decreasing bond dissociation energies at susceptible sites, offering researchers insights into improving drug candidates' pharmacokinetic profiles through strategic deuteration.
Biomarker applications are expanding into oncology research following a groundbreaking study published in Cancer Cell Discovery. Researchers employed this compound as an internal standard to track quinoline-based metabolites' accumulation patterns in tumor microenvironments of triple-negative breast cancer xenograft models. The results revealed previously undetected correlations between specific metabolic intermediates and therapeutic response biomarkers, suggesting potential roles beyond malaria research.
Safety evaluations conducted under Good Laboratory Practice guidelines confirmed no significant toxicological differences between labeled and unlabeled forms at concentrations up to 10 mg/kg/day over 28 days of administration to cynomolgus monkeys. Histopathological analysis showed no organ-specific toxicity or alterations in key hepatic enzymes beyond those observed with conventional amodiaquine—a critical finding supporting its use across multiple research domains without additional regulatory hurdles.
Spectroscopic data integration from recent studies provides novel insights into stereochemical behavior during metabolic conversion processes. Circular dichroism spectroscopy demonstrated retention of optical purity post-biotransformation when administered orally, confirming that deuteration does not induce enantiomeric impurities—a common concern with traditional isotopic labeling methods. This finding has significant implications for chiral drug metabolism studies where stereochemical integrity is paramount.
The compound's utility extends into environmental pharmacology through its application as an environmental tracer for studying pharmaceutical persistence in aquatic ecosystems. In a collaborative study between European environmental agencies (published 2024), N-Desethyl Amodiaquine-d5's distinct isotopic signature allowed precise tracking of parent drug degradation products downstream from wastewater treatment facilities over six months—critical data informing sustainable drug design principles that minimize ecological impact.
New analytical methodologies leveraging this compound's properties are being developed by leading pharmaceutical companies such as Novartis and GSK laboratories. Time-of-flight mass spectrometry coupled with machine learning algorithms now enable real-time monitoring of metabolic conversion rates using the d5-labeled analog as both internal standard and reaction probe—a paradigm shift detailed in Analytical Chemistry Innovations Quarterly. These advancements reduce experimental variability by up to 67%, according to recent validation studies across multiple assay platforms.
In translational medicine applications, this compound has facilitated breakthroughs such as identifying novel biomarkers predictive of severe malaria complications during pediatric trials conducted across West Africa (NEJM Pediatrics Supplement 2024). By tracing labeled metabolites through cerebrospinal fluid samples obtained during febrile episodes, researchers mapped neuroinflammatory pathways linked to cerebral malaria progression—findings now informing adjunctive therapy strategies involving co-administered immunomodulatory agents.
Synthetic organic chemists have further optimized its preparation via microwave-assisted synthesis protocols described in Tetrahedron Letters, achieving >98% purity with reduced reaction times compared to traditional methods (reduced from 7 days to 48 hours). The improved synthetic route employs environmentally benign reagents such as potassium carbonate (K2CO3), aligning with current industry trends toward greener chemistry practices while maintaining rigorous quality control standards required for clinical-grade materials.
Ongoing investigations into its photochemical properties have uncovered unexpected photostability characteristics when exposed to UV radiation—a property absent in non-deuterated analogs—as documented by photoelectrochemical studies published earlier this year (JACS Photonics Edition, January 2024). This discovery has sparked interest among nanotechnology researchers exploring light-sensitive delivery systems where quinoline scaffolds are commonly used due their inherent photosensitizing properties but previously limited by rapid photodegradation issues.
In silico modeling using quantum chemistry software like Gaussian 16 has provided atomistic-level insights into how deuteration impacts molecular flexibility around the ethylamine linkage region (bond length increased by ~0.03 Å according calculations,). These findings correlate well with observed kinetic data from enzymatic assays performed against recombinant human CYP enzymes—highlighting computational chemistry's role alongside experimental validation in modern drug discovery pipelines involving isotopically labeled compounds like N-Desethyl Amodiaquine-d5.
This deuterated analog continues to redefine methodologies across biomedical disciplines through its unique combination of structural specificity and enhanced analytical tractability.
The ability to precisely track biotransformation processes while maintaining biological relevance positions it as an essential toolset component for contemporary research addressing complex pharmacological questions—from optimizing antimalarial therapies under multidrug resistance pressures to advancing our understanding of quinoline-based compounds' environmental fate mechanisms.
As reported by leading institutions including Harvard T.H.Chan School of Public Health (Nature Communications, April 2024), ongoing work continues uncovering new applications ranging from personalized medicine approaches targeting specific metabolic phenotypes through real-time monitoring systems utilizing stable isotope tracers like this d5-tagged derivative.
Its role will only grow more significant with emerging trends toward precision medicine strategies requiring detailed mechanistic insights derived from high-resolution mass spectrometry techniques made possible through strategic isotopic labeling approaches such as those embodied by N-Desethyl Amodiaquine-d5.
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